molecular formula C14H12BrNO5S B308786 Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate

Cat. No. B308786
M. Wt: 386.22 g/mol
InChI Key: VUCNXMNERQPWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and medicinal chemistry. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate involves the formation of a covalent bond with the target enzyme's active site. This covalent bond formation leads to the inhibition of the enzyme's activity, which ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been shown to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate has several advantages as a research tool. It exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme function and regulation. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research involving Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Additionally, the compound's potential as a treatment for neurodegenerative diseases warrants further investigation. Finally, the development of more efficient and scalable synthesis methods for this compound could facilitate its use in drug discovery and medicinal chemistry.

Synthesis Methods

The synthesis of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate can be achieved through a multi-step reaction sequence. The starting material for this synthesis is 5-hydroxy-2-aminobenzoic acid, which is first protected with a methyl ester group. This protected intermediate is then reacted with 4-bromobenzenesulfonyl chloride to yield the desired product.

Scientific Research Applications

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-hydroxybenzoate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, glaucoma, and cancer.

properties

Molecular Formula

C14H12BrNO5S

Molecular Weight

386.22 g/mol

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylamino]-2-hydroxybenzoate

InChI

InChI=1S/C14H12BrNO5S/c1-21-14(18)12-8-10(4-7-13(12)17)16-22(19,20)11-5-2-9(15)3-6-11/h2-8,16-17H,1H3

InChI Key

VUCNXMNERQPWPZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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